molecular formula C6H15ClN2O B2862270 N-Ethyl-2-(ethylamino)acetamide hydrochloride CAS No. 1225040-14-1

N-Ethyl-2-(ethylamino)acetamide hydrochloride

Cat. No.: B2862270
CAS No.: 1225040-14-1
M. Wt: 166.65
InChI Key: MXMMUCQUGHSJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-2-(ethylamino)acetamide hydrochloride is a chemical compound with the molecular formula C6H14N2O·HCl. It is a white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-2-(ethylamino)acetamide hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ethylamine with ethyl chloroacetate to form N-ethyl-2-chloroacetamide. This intermediate is then reacted with another equivalent of ethylamine to produce N-ethyl-2-(ethylamino)acetamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through recrystallization and dried to obtain the desired crystalline form.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(ethylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of N-ethylacetamide or N-ethylacetonitrile.

    Reduction: Formation of ethylamine.

    Substitution: Formation of various substituted amides or amines.

Scientific Research Applications

N-Ethyl-2-(ethylamino)acetamide hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(ethylamino)acetamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(methylamino)acetamide hydrochloride
  • N-Propyl-2-(propylamino)acetamide hydrochloride
  • N-Butyl-2-(butylamino)acetamide hydrochloride

Uniqueness

N-Ethyl-2-(ethylamino)acetamide hydrochloride is unique due to its specific ethyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-ethyl-2-(ethylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-7-5-6(9)8-4-2;/h7H,3-5H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMMUCQUGHSJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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